molecular formula C11H9Cl2N5O2S B2922408 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide CAS No. 898622-17-8

2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B2922408
CAS No.: 898622-17-8
M. Wt: 346.19
InChI Key: UJVYJKFXTQWZOV-UHFFFAOYSA-N
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Description

2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C11H9Cl2N5O2S and its molecular weight is 346.19. The purity is usually 95%.
BenchChem offers high-quality 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N5O2S/c12-6-2-1-3-7(10(6)13)16-8(19)5-21-11-17-15-4-9(20)18(11)14/h1-4H,5,14H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVYJKFXTQWZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide is a member of the triazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its antibacterial, anticancer, and enzyme inhibition properties.

Structure and Properties

The compound features a triazine core linked to a dichlorophenyl group and a sulfanyl moiety. The presence of the triazine scaffold is significant due to its established pharmacological profiles.

Antibacterial Activity

Recent studies have indicated that derivatives of triazines exhibit varying degrees of antibacterial activity. For instance:

  • In vitro studies demonstrated that related compounds showed significant antibacterial effects against various strains such as Pseudomonas aeruginosa and Staphylococcus aureus. The minimal inhibitory concentration (MIC) values for these compounds ranged from 1.3 µM to 5.6 µM against resistant strains .
CompoundTarget BacteriaMIC (µM)Reference
APseudomonas aeruginosa1.3
BStaphylococcus aureus5.6
CE. coli2.7

Anticancer Activity

The anticancer potential of triazine derivatives has been explored extensively. Studies have shown that:

  • Compounds with the triazine structure exhibit cytotoxic effects against cancer cell lines such as MCF-7 and HL-60. For example, one study reported an IC50 value of approximately 25 µM for a structurally similar compound in inhibiting cell proliferation in MCF-7 cells .
CompoundCell LineIC50 (µM)Mechanism
Triazine DerivativeMCF-725Induction of apoptosis
Another DerivativeHL-6020Cell cycle arrest

Enzyme Inhibition

The mechanism of action for many triazine derivatives includes enzyme inhibition:

  • Thioredoxin reductase (TrxR) inhibition at submicromolar concentrations has been reported for certain trifluoromethylated triazinones, suggesting a potential pathway for their anticancer activity .

Case Studies

  • Study on Antibacterial Efficacy : A series of experiments conducted on fluorinated imines demonstrated their effectiveness against resistant bacterial strains. The study highlighted the importance of substituents in enhancing antibacterial properties .
  • Anticancer Mechanism Investigation : A research team investigated the apoptotic effects of triazine derivatives on MCF-7 cells using flow cytometry, confirming that these compounds could induce programmed cell death effectively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.